2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

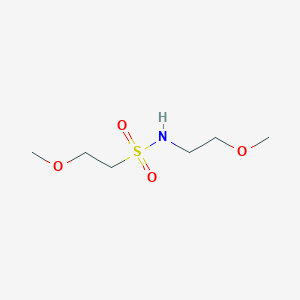

2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.26 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide typically involves the reaction of 2-methoxyethylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in the development of therapeutic agents .

Comparison with Similar Compounds

2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

Methanesulfonamide: Similar in structure but lacks the methoxyethyl group, making it less versatile in certain applications.

N-ethyl-N-methylmethanesulfonamide: Contains different alkyl groups, leading to variations in chemical reactivity and biological activity.

N-(2-hydroxyethyl)methanesulfonamide: The presence of a hydroxyl group instead of a methoxy group alters its solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a sulfonamide group, which is crucial for its biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes and pathways. These mechanisms are typically associated with:

- Inhibition of Carbonic Anhydrases (CAs) : Research indicates that sulfonamides can inhibit carbonic anhydrases, which play a significant role in pH regulation and fluid balance in tissues. Inhibition of these enzymes can lead to altered cellular environments conducive to therapeutic effects against tumors and other diseases .

- Antibacterial Activity : Similar to traditional sulfonamides, this compound may exhibit antibacterial properties by interfering with bacterial folate synthesis pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound effectively reduces cell viability in various cancer cell lines, particularly under hypoxic conditions. The following table summarizes key findings from these studies:

| Cell Line | Concentration (μM) | % Viability Reduction | Reference |

|---|---|---|---|

| HT-29 (Colon) | 400 | 20% | |

| MDA-MB-231 | 400 | 25% | |

| MG-63 (Osteosarcoma) | 200 | 30% |

These results indicate a concentration-dependent effect, suggesting that higher doses enhance the inhibitory activity against cancer cells.

Antibacterial Activity

The compound's potential antibacterial effects are also noteworthy. It has been shown to inhibit the growth of several bacterial strains, similar to established sulfonamide antibiotics. The following table illustrates its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Streptococcus pneumoniae | 8 |

Case Studies

- In Vivo Efficacy : A study utilizing a zebrafish xenotransplantation model showed that treatment with this compound resulted in significant tumor regression at concentrations as low as 0.5 μM .

- Synergistic Effects : In combination with other agents like adavosertib, this compound demonstrated enhanced anticancer effects by disrupting metabolic pathways crucial for cancer cell survival .

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO4S/c1-10-4-3-7-12(8,9)6-5-11-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCPRMFXZRQOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216404-85-1 |

Source

|

| Record name | 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.